molecular formula C13H11NO3S B14579317 2-methoxy-10H-phenothiazine 5,5-dioxide CAS No. 61174-81-0

2-methoxy-10H-phenothiazine 5,5-dioxide

Cat. No.: B14579317
CAS No.: 61174-81-0
M. Wt: 261.30 g/mol
InChI Key: YJUHUWQZUCIPPE-UHFFFAOYSA-N
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Description

2-methoxy-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-10H-phenothiazine 5,5-dioxide typically involves the oxidation of 2-methoxy-10H-phenothiazine. One common method is the use of hydrogen peroxide as an oxidizing agent at room temperature, followed by acidification to obtain the desired product . Another approach involves the chemical oxidation of the bridging sulfide in phenothiazine to introduce an electron-withdrawing sulfone group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different electronic and photophysical properties .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, which lacks the methoxy and sulfone groups.

    2-methoxy-10H-phenothiazine: Similar to 2-methoxy-10H-phenothiazine 5,5-dioxide but without the sulfone group.

    Phenothiazine 5,5-dioxide: Lacks the methoxy group but contains the sulfone group.

Uniqueness

This compound is unique due to the presence of both the methoxy and sulfone groups, which enhance its electronic properties and make it suitable for specific applications in photoredox catalysis and bioimaging .

Properties

CAS No.

61174-81-0

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-methoxy-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO3S/c1-17-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13,15)16/h2-8,14H,1H3

InChI Key

YJUHUWQZUCIPPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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